Ac-dl-phe(2-f)-oet
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-6-4-5-7-11(10)14/h4-7,12H,3,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKKWHICKDPYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Fluorine Incorporation in Alpha Amino Acid Derivatives
The substitution of hydrogen with fluorine in amino acids is a key strategy in medicinal chemistry and protein engineering. nih.goviris-biotech.de The unique properties of the fluorine atom—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the biological and physical characteristics of the parent molecule. princeton.edu
Incorporating fluorine can lead to:
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of peptides containing these modified residues. nih.govlifetein.com
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences. princeton.edu This can influence protein folding, protein-protein interactions, and membrane permeability. nih.govnih.gov
Probes for Mechanistic Studies: The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to probe protein structure and dynamics in a way that is not possible with natural amino acids. nih.gov Additionally, the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging, enabling the tracking of molecules in vivo. nih.gov
Fluorinated aromatic amino acids, such as 2-fluorophenylalanine, are particularly useful as they can significantly alter the spectral characteristics of peptides and their propensity to form specific secondary structures like helices. The introduction of fluorine is a deliberate modification aimed at improving the properties of peptides for therapeutic or research applications. iris-biotech.deresearchgate.net
Significance of N Terminal Acetylation and C Terminal Esterification in Peptide Mimicry and Protection
Beyond side-chain modifications, the termini of amino acids and peptides are critical targets for chemical alteration. Ac-dl-Phe(2-F)-OEt features two such modifications: an N-terminal acetyl group and a C-terminal ethyl ester.
N-Terminal Acetylation: The addition of an acetyl group (–COCH₃) to the N-terminal amine is a common and impactful modification. lifetein.com Its primary roles include:
Neutralizing Charge: Acetylation removes the positive charge from the N-terminal amino group at physiological pH. lifetein.comjpt.com This can reduce electrostatic repulsion with lipid bilayers, potentially enhancing membrane permeability. lifetein.comcreative-peptides.com
Mimicking Native Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. lifetein.com Synthetic acetylation thus creates a closer mimic of the native protein structure, which can be crucial for biological activity. creative-peptides.comlifetein.com
Increasing Proteolytic Resistance: The acetyl cap blocks degradation by aminopeptidases, a class of exopeptidases that cleave peptides from the N-terminus, thereby extending the molecule's stability. jpt.comcreative-peptides.com
Positioning of Ac Dl Phe 2 F Oet Within the Landscape of Racemic Fluorinated Phenylalanine Analogues
Ac-dl-Phe(2-F)-OEt is a specific analogue within the broader family of fluorinated phenylalanines. Its defining features are the racemic nature of the alpha-carbon, the ortho (2-position) placement of the fluorine on the phenyl ring, and the specific N- and C-terminal modifications.
Racemic Nature (dl-): The designation "dl-" indicates that the compound is a mixture of both the D- and L-enantiomers. While biological systems almost exclusively use L-amino acids, the synthesis of racemic mixtures can be more straightforward. researchgate.net The presence of the D-isomer can sometimes confer unique properties, such as increased resistance to proteolysis, as proteases are typically specific for L-amino acids.
2-Fluoro Substitution: The position of the fluorine atom on the phenyl ring is critical. 2-Fluorophenylalanine is a non-proteinogenic alpha-amino acid where a hydrogen at the ortho position is replaced by fluorine. nih.govnih.gov The synthesis of specifically positioned fluorinated phenylalanines, including the 2-fluoro isomer, is an active area of research, with various methods developed for their preparation. nih.govresearchgate.netbeilstein-journals.org These isomers are valuable as building blocks for creating peptides with altered conformations and binding affinities. researchgate.net
Combined Modifications: this compound combines the features of N-acetylation, C-terminal esterification, and 2-fluorination. This multi-component modification strategy aims to create a stable, membrane-permeable building block for use in peptide synthesis or as a standalone research chemical. chemicalbook.comnih.gov It serves as a versatile intermediate for constructing more complex molecules where the specific properties conferred by each modification are desired. chemicalbook.com
The table below provides predicted and known properties for this compound and its close structural relatives, highlighting the subtle differences imparted by the specific ester group or fluorine position.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | 457654-50-1 | C13H16FNO3 | 253.27 | 402.8 ± 35.0 | 1.157 ± 0.06 |
| Ac-dl-Phe(2-F)-OMe | 151073-66-4 | C12H14FNO3 | 239.24 | - | - |
| Ac-dl-Phe(4-F)-OEt | 457654-53-4 | C13H16FNO3 | 253.27 | - | - |
Historical Trajectories and Foundational Studies in Modified Amino Acid Chemistry
Regioselective Ortho-Fluorination Strategies for Phenylalanine Derivatives
Introducing fluorine at the ortho position of an aromatic ring, especially on a complex molecule like phenylalanine, presents a significant synthetic challenge due to potential competing reactions and difficulties in achieving high regioselectivity. Several strategies have been developed for the fluorination of aromatic systems and amino acid derivatives.
Electrophilic fluorination typically employs reagents that deliver an "F⁺" equivalent, such as Selectfluor® (N-fluorobenzenesulfonimide, NFSI) or related N-fluoro compounds beilstein-journals.orgnih.govrsc.org. While direct electrophilic fluorination of phenylalanine can lead to a mixture of para, ortho, and meta isomers, with the para product often predominating and separation being difficult oup.com, strategies involving directing groups or specific substrate modifications can enhance ortho-selectivity. For instance, the use of a temporary directing group on the amino or carboxyl functionality can guide electrophilic attack to the ortho position of the phenyl ring nih.govacs.org. However, direct ortho-fluorination of the phenylalanine phenyl ring via electrophilic attack without such directing strategies is generally less efficient and selective compared to other methods. Research into the fluorination of phenylalanine derivatives has shown that while direct electrophilic fluorination can occur, achieving high ortho-selectivity on the unprotected amino acid is challenging oup.com.
Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) anion (e.g., from KF, CsF, or tetrabutylammonium (B224687) fluoride, TBAF) researchgate.netacs.orgnih.gov. For aromatic systems, this often requires activation by electron-withdrawing groups or the presence of a good leaving group (e.g., nitro, halogen, or a diazonium salt) in conjunction with nucleophilic aromatic substitution (SNAr) beilstein-journals.orgnih.govgoogle.com. Alternatively, metal-catalyzed reactions, such as those involving copper or palladium, can facilitate nucleophilic fluorination using fluoride sources on aryl halides, triflates, or organometallic precursors like stannanes beilstein-journals.orgresearchgate.netnih.govgoogle.com. The synthesis of radiolabeled [18F]fluorophenylalanines often employs these nucleophilic strategies, utilizing precursors like iodonium (B1229267) salts or stannanes researchgate.netnih.govgoogle.com. While effective for introducing fluorine, achieving ortho-selectivity via nucleophilic displacement on a standard phenylalanine derivative would necessitate pre-functionalization to install a suitable leaving group at the ortho position, which adds synthetic steps.
Transition metal catalysis, particularly palladium catalysis, has emerged as a powerful tool for achieving regioselective C–H functionalization, including fluorination acs.orgfigshare.comresearchgate.netacs.orgbeilstein-journals.orgresearchgate.net. Palladium-catalyzed C–H activation, often directed by a chelating group, allows for the selective introduction of fluorine at specific positions on aromatic or aliphatic carbons.
For ortho-fluorination of aromatic rings, methods employing palladium catalysts with directing groups have shown significant promise nih.govacs.orggoogle.comresearchgate.net. For instance, oxalyl amide-protected benzylamines have been successfully ortho-fluorinated using palladium catalysis with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) nih.govacs.org. These methods often utilize readily available directing groups that can be installed and removed easily. Similarly, palladium-catalyzed C(sp3)–H fluorination of amino acid derivatives has been reported, often achieving anti-β-fluorination with high diastereoselectivity using directing groups like 2-(pyridin-2-yl)isopropylamine (PIP) acs.orgbeilstein-journals.orgnih.gov. While these specific examples might not directly target the ortho position of the phenyl ring of phenylalanine, the principles of palladium-catalyzed C–H activation and directed fluorination are highly relevant. Adapting these strategies to phenylalanine derivatives, potentially by installing a suitable directing group on the amino or carboxyl function, could enable regioselective ortho-fluorination.
Table 2.1.1: Palladium-Catalyzed ortho-Selective C–H Fluorination Examples
| Catalyst/Ligand System | Fluorine Source | Directing Group | Substrate Class | Typical Yields | Selectivity | Reference |
| Pd(OAc)2 / Oxalyl amide | NFSI | Oxalyl amide | Benzylamines | 60-90% | ortho | nih.govacs.org |
| Pd(TFA)2 / Quinoline-based ligand | Selectfluor | Amide | Amino acid derivatives | Moderate-Excellent | β-C(sp3)–H | nih.gov |
| Pd(OAc)2 / PIP | Selectfluor | PIP | Amino acid derivatives | Good | β-C(sp3)–H | acs.orgbeilstein-journals.org |
N-Acetylation Protocols for Alpha-Amino Groups
The selective acetylation of the α-amino group of phenylalanine derivatives is a crucial step in forming this compound. This transformation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride nih.govresearchgate.net.
To ensure selective acetylation of the α-amino group over potential side-chain amino groups (if present in related analogues), careful control of reaction conditions is paramount. Studies have demonstrated that performing the reaction at low temperatures (e.g., 0°C) and controlling the stoichiometry of the acetylating agent can favor the more accessible and reactive α-amino group nih.gov. The pH of the reaction medium can also influence selectivity, with near-neutral conditions often promoting α-acetylation nih.gov. Using acetic anhydride in a buffered aqueous solution or in an organic solvent with controlled addition is a common and effective method nih.govresearchgate.net.
Table 2.2.1: Selective Nα-Acetylation Methods
| Acetylating Agent | Solvent/Conditions | Selectivity | Notes | Reference |
| Acetic Anhydride | 0°C, controlled stoichiometry, aqueous or organic solvent | Nα-selective | Favored by mild conditions and careful reagent addition. | nih.govresearchgate.net |
| Acetyl Chloride | Organic solvent | Can acetylate both α- and ε-amino groups if not controlled. | Requires careful control for Nα-selectivity. | nih.gov |
O-Esterification Techniques for Carboxylic Acid Functionalities
The conversion of the carboxylic acid group of the fluorinated phenylalanine derivative to its ethyl ester is typically achieved through esterification reactions. The most common and widely applicable method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst pearson.comresearchgate.netorgsyn.orggoogle.combyjus.com.
Common acid catalysts include concentrated sulfuric acid (H2SO4) or anhydrous hydrogen chloride (HCl) gas researchgate.netorgsyn.orggoogle.com. The reaction is usually performed under reflux conditions to drive the equilibrium towards ester formation. To improve yields, the continuous removal of water formed during the reaction or the use of a large excess of ethanol can be employed google.com. Alternatively, thionyl chloride (SOCl2) can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol, often at lower temperatures researchgate.net. When performing esterification on amino acids, it is often beneficial to first form the hydrochloride salt of the amino group to prevent its reaction with the acetylating agent or catalyst researchgate.net.
Table 2.3.1: Esterification of Carboxylic Acids with Ethanol
| Method | Catalyst/Reagent | Conditions | Notes | Reference |
| Fischer Esterification | H2SO4, HCl | Reflux in excess ethanol | Acid-catalyzed reaction, equilibrium driven by excess alcohol or water removal. Amino group protection/salt formation is often beneficial. | pearson.comresearchgate.netorgsyn.orggoogle.com |
| Thionyl Chloride Method | SOCl2 | Ethanol, RT or mild heating | Forms acyl chloride intermediate, highly reactive with alcohol. Can be performed at lower temperatures. | researchgate.net |
| Other Methods | Various | Various | Use of orthoesters, isoureas, or carbodiimides with catalysts like DMAP can also be employed. | researchgate.netorgsyn.org |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis offers a powerful strategy for accessing complex chiral molecules, including fluorinated amino acids, by combining the selectivity of enzymes with the versatility of chemical transformations acs.orgacs.orgchimia.chrug.nl. These approaches can provide high enantiomeric purity and operate under mild conditions.
For the synthesis of fluorinated amino acids, cascades involving enzymes like aldolases and phenylalanine ammonia (B1221849) lyases (PAL) have been developed acs.orgacs.org. For example, a three-step chemoenzymatic cascade can convert readily available aldehydes into chiral fluorinated aromatic α-amino acids. This process typically involves an aldol (B89426) reaction catalyzed by an aldolase, followed by a chemical decarboxylation, and finally, reductive amination using a PAL enzyme acs.orgacs.org. Such cascades can yield products with high enantiomeric excesses (up to >99%) acs.orgacs.org.
Enzymatic resolution of racemic mixtures or enantioselective synthesis of fluorinated precursors is also a viable strategy chimia.ch. For instance, enzymatic resolution of fluorinated amino acid amides or asymmetric hydrogenation of fluorinated dehydroamino acids can provide enantiomerically pure building blocks chimia.ch. While the target compound this compound is racemic (DL), understanding these chemoenzymatic routes is valuable as they highlight efficient methods for incorporating fluorine and creating chiral centers in related amino acid structures.
Table 2.4.1: Examples of Chemoenzymatic Synthesis of Fluorinated Amino Acids
| Cascade/Methodology | Key Enzymes/Chemical Steps | Starting Materials | Product Type | Yield/Selectivity | Reference |
| Three-step Chemoenzymatic Cascade | Aldolase (e.g., NahE) → Chemical decarboxylation → Phenylalanine Ammonia Lyase (e.g., AvPAL) | Aldehydes (including fluorinated benzaldehydes) | Chiral fluorinated aromatic α-amino acids | Up to 92% conversion, >99% ee | acs.orgacs.org |
| Enzymatic Resolution of Amides | Stereoselective aminopeptidases/amidases | Fluorinated α,α-disubstituted amino acid amides | Optically active fluorinated α-amino acids | ee >99% | chimia.ch |
| Asymmetric Hydrogenation of Dehydroamino Acids | Transition metal catalysts (e.g., Rh-based) | Fluorinated dehydroamino acid derivatives | Enantiomerically pure fluorinated amino acids | High ee | chimia.ch |
| Palladium-catalyzed C–H fluorination of amino acids | Pd catalyst, directing group, electrophilic fluorine source (e.g., Selectfluor) | Amino acid derivatives (e.g., amides) | β-fluorinated α-amino acids | Good yields, high diastereoselectivity | acs.orgnih.gov |
Compound List
This compound : N-Acetyl-DL-2-fluorophenylalanine ethyl ester
L-phenylalanine : L-Phenylalanine
DL-phenylalanine (B559549) : DL-Phenylalanine
2-fluorophenylalanine : 2-Fluorophenylalanine
4-[18F]fluorophenylalanine : 4-[18F]Fluorophenylalanine
L-4-borono-2-[18F]fluoro-phenylalanine : L-4-Borono-2-[18F]fluoro-phenylalanine
D-[18F]FBPA : D-[18F]Fluoro-Borono-Phenylalanine
[(18F)FEP] : [(18F)]Fluoroethyl-phenylalanine
L-[(18F)FEP] : L-[(18F)]Fluoroethyl-phenylalanine
D-[(18F)FEP] : D-[(18F)]Fluoroethyl-phenylalanine
Solid-Phase Organic Synthesis (SPOS) Adaptations for Fluorinated Residues
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology for constructing peptides, offering efficiency and ease of automation. The process involves sequentially attaching protected amino acid building blocks to a solid support, typically a resin, allowing for the stepwise elongation of the peptide chain. The N-α-fluorenylmethyloxycarbonyl (Fmoc) / tert-butyloxycarbonyl (tBu) strategy is a widely adopted approach for SPPS, where the α-amino group is protected by Fmoc, which is removed under mild basic conditions, and side-chain functionalities are protected by acid-labile groups openaccessjournals.comrsc.orgsilantes.com.
Fluorinated amino acids, such as N-acetyl-dl-2-fluorophenylalanine ethyl ester (this compound) or its Fmoc-protected counterparts like Fmoc-D-Phe(2-F)-OH, serve as valuable building blocks for introducing fluorine atoms into peptides ontosight.ai. The incorporation of fluorine can significantly modulate a peptide's physicochemical properties, including increased metabolic stability, enhanced lipophilicity, altered binding affinities, and improved bioavailability ontosight.ainih.gov. These modifications are crucial for developing peptide-based therapeutics and probes for biological studies.
The incorporation of fluorinated phenylalanine residues into a growing peptide chain on a solid support generally follows standard SPPS protocols. This involves the activation of the carboxyl group of the incoming Fmoc-protected fluorinated amino acid and its subsequent coupling to the free amine terminus of the peptide chain attached to the resin ontosight.ainih.gov. While the general principles remain the same, adaptations may be necessary to optimize coupling efficiency and minimize side reactions, particularly with sterically hindered or electronically modified residues researchgate.netamericanpeptidesociety.orgbiotage.com. Challenges such as aggregation of the growing peptide chain, especially with longer sequences or hydrophobic residues, can also impact the efficiency of incorporating fluorinated amino acids vapourtec.comsigmaaldrich.com. Researchers employ strategies like increasing reagent concentrations, using double coupling steps, or employing specialized additives to overcome these hurdles and ensure successful chain elongation americanpeptidesociety.orgbiotage.com. Although specific instances of failed incorporation have been noted in particular experimental setups ucd.ie, the successful integration of various fluorinated phenylalanine derivatives into peptides via SPPS is well-documented, highlighting the adaptability of these methods ontosight.ainih.govresearchgate.net.
Chromatographic and Crystallization Techniques for Purity and Yield Optimization
Following solid-phase synthesis, the crude peptide product typically requires rigorous purification to remove unreacted starting materials, deletion sequences, truncated peptides, and other by-products, thereby ensuring the high purity necessary for biological applications and characterization openaccessjournals.comrsc.org.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective technique for purifying synthetic peptides, including those containing fluorinated amino acids rsc.orgacs.org. This method separates peptides based on their hydrophobicity by utilizing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an acidic modifier (e.g., trifluoroacetic acid or acetic acid) rsc.orgacs.orgmdpi.com. RP-HPLC can achieve high levels of purity, often exceeding 90%, and is instrumental in isolating the desired peptide from closely related impurities acs.org.
Other chromatographic techniques can also play a role. Chiral chromatography , employing chiral stationary phases, is essential for separating enantiomers if the synthesis or the target application requires stereochemical purity of the fluorinated amino acid residues or the final peptide mdpi.com. Techniques like Solid Phase Extraction (SPE) , often using specialized cartridges such as N-Alumina Sep-Pak (NASP), can also be employed for initial cleanup or purification steps snmjournals.org.
While crystallization is a powerful purification method for small molecules, its application to peptides can be challenging due to their size, complexity, and tendency to form amorphous solids or aggregates rather than well-defined crystals. However, for certain peptide fragments or derivatives, crystallization can be a viable option for achieving high purity mdpi.com.
The optimization of purification strategies is critical for maximizing both the yield and purity of the final peptide product. Careful selection of chromatographic conditions, including mobile phase composition, gradient profile, and column type, is paramount.
Table 1: Typical Outcomes of Peptide Purification via RP-HPLC
| Parameter | Typical Range/Value | Notes |
| Crude Peptide Yield | 85–92% | Represents the yield of the peptide after cleavage from the resin and initial work-up. |
| Crude Peptide Purity | >80% | Purity of the peptide immediately after synthesis and before purification. |
| Purified Peptide Yield | Variable (depends on purification efficiency) | Target is to maximize recovery of the pure peptide. |
| Purified Peptide Purity | >90% | Achieved through optimized RP-HPLC, ensuring the absence of significant impurities. |
| Chromatographic Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Utilizes non-polar stationary phase and polar mobile phase (e.g., water/acetonitrile gradient with TFA or acetic acid). |
*Data synthesized from literature findings acs.org.
The successful integration of fluorinated amino acids like this compound into peptide sequences via SPOS, coupled with robust purification techniques, enables the generation of novel peptide materials with tailored properties for diverse applications in medicinal chemistry and beyond.
Intrinsic Racemic Nature of dl-Phenylalanine Scaffolds
The foundation of this compound is the amino acid phenylalanine. Phenylalanine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: L-phenylalanine and D-phenylalanine. wikipedia.orgresearchgate.net In standard organic synthesis, without the influence of a chiral catalyst or environment, the production of such molecules typically results in a racemic mixture—an equal 1:1 ratio of both enantiomers. wikipedia.org This is because the energetic barrier to form either enantiomer is identical, leading to a statistically equal distribution. The designation "dl" in dl-phenylalanine explicitly denotes this racemic nature. wikipedia.org
The physical and chemical properties of individual enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. libretexts.org This racemic nature presents a significant challenge in fields like pharmacology, where often only one enantiomer is biologically active or therapeutically desirable, while the other may be inactive or even cause adverse effects. Therefore, the resolution of these racemic mixtures into their constituent enantiomers is a crucial step.
Asymmetric Synthetic Approaches for Chiral Phenylalanine Derivatives
To overcome the formation of racemic mixtures, chemists have developed asymmetric synthesis methods that favor the production of one enantiomer over the other. These strategies are fundamental to producing enantiomerically pure phenylalanine derivatives, including fluorinated analogs. researchgate.netnih.govnih.gov
One prominent approach involves the use of chiral catalysts. For instance, nickel-catalyzed enantioconvergent cross-coupling reactions provide a versatile method for the asymmetric synthesis of protected unnatural α-amino acids. acs.org This technique can utilize readily available racemic starting materials and, through the influence of a chiral nickel complex, selectively produce one enantiomer in high yield and purity. acs.orgnih.gov Another powerful method is the asymmetric hydrogenation of prochiral dehydroamino acid derivatives using chiral rhodium complexes, which can yield fluorinated phenylalanine derivatives with high enantioselectivity.
Other strategies include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the reactant to guide the stereochemical outcome of a reaction. The Schöllkopf reagent, a chiral auxiliary, has been successfully used in the synthesis of various fluorinated phenylalanine derivatives. nih.gov Furthermore, visible light-promoted photoredox catalysis has emerged as a method for stereoselective C-radical addition to chiral imines, providing a pathway to unnatural α-amino acids. rsc.org
These asymmetric methods are crucial for accessing specific stereoisomers of complex molecules like this compound, bypassing the need for subsequent resolution of a racemic mixture. nih.gov
Enzyme-Catalyzed Enantioselective Resolution
Enzymes, being inherently chiral, are highly effective catalysts for discriminating between enantiomers. This property is widely exploited for the enantioselective resolution of racemic mixtures of amino acids and their derivatives.
Phenylalanine Ammonia-Lyase (PAL) is an enzyme that naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. nih.govturner-biocatalysis.comfrontiersin.orgfrontiersin.org This high stereospecificity for the L-enantiomer makes PAL a valuable tool for kinetic resolution. When a racemic mixture of a phenylalanine derivative is exposed to PAL, the enzyme selectively converts the L-enantiomer into the corresponding cinnamic acid derivative, leaving the D-enantiomer unreacted. turner-biocatalysis.comresearchgate.net
The reverse reaction, the addition of ammonia to a trans-cinnamic acid derivative, can be used to synthesize L-phenylalanine derivatives with excellent enantioselectivity. turner-biocatalysis.comfrontiersin.org This process is highly atom-economical and avoids the need for cofactors. turner-biocatalysis.com Researchers have engineered PAL variants to broaden their substrate scope, enabling the synthesis of various unnatural L-amino acids, including those with substitutions on the phenyl ring. nih.govresearchgate.netnovartis.com For instance, PALs have been successfully used for the amination of a variety of cinnamic acids to produce phenylalanine analogues. frontiersin.orgfrontiersin.org
It's noteworthy that while the primary reaction is highly stereoselective, a competing, non-stereoselective pathway has been observed that can generate both L- and D-phenylalanine derivatives. nih.gov The stereochemical course of the PAL-catalyzed deamination has been studied in detail, confirming that the elimination process is predominantly anti-periplanar.
While PALs are specific for L-enantiomers, other enzymes exhibit specificity for D-enantiomers. D-stereospecific amidohydrolases, for example, can selectively hydrolyze D-aminoacyl derivatives. nih.govnih.gov These enzymes have been identified in soil bacteria, such as Streptomyces species, and show strict specificity for derivatives like D-Phe-pNA. nih.gov
A key application of these enzymes is in the synthesis of dipeptides. A D-stereospecific amidohydrolase from a Streptomyces species has been shown to catalyze the formation of dipeptides in a one-pot reaction. nih.gov This enzyme preferentially uses D-aminoacyl derivatives as acyl donors and L-amino acids or their derivatives as acyl acceptors. Consequently, when a racemic mixture of an amino acid derivative is reacted with an L-amino acid derivative in the presence of this enzyme, a DL-configured dipeptide is synthesized. nih.govresearchgate.net This enzymatic approach provides a novel route for creating peptides containing D-amino acids, which can have unique biological properties. nih.gov
Analytical Chiral Separation of Enantiomers
Once a racemic or enantiomerically enriched mixture is synthesized, analytical methods are required to determine the enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Chiral HPLC relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. nih.govyakhak.org For amino acid derivatives like those of phenylalanine, several types of CSPs are effective.
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized amino acid enantiomers. nih.govsigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar, zwitterionic compounds. sigmaaldrich.com
Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are also widely used. yakhak.org The choice of the specific CSP, such as Chiralpak IA or Chiralcel OD-H, depends on the analyte's structure. For α-amino acid esters, amylose-based CSPs often show superior performance. yakhak.org The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which collectively create the basis for chiral recognition. yakhak.org
The development of two-dimensional HPLC (2D-LC) systems, which couple an achiral column to a chiral column, has further enhanced the ability to separate amino acid enantiomers in complex mixtures like dietary supplements. nih.gov
Below is a table summarizing common chiral stationary phases used for the separation of phenylalanine and its derivatives.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Analytes | Separation Principle |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin | Underivatized amino acids | Ionic interactions, hydrogen bonding, inclusion complexation |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | N-derivatized amino acid esters | Hydrogen bonding, π-π interactions, steric interactions |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiral amines and amino acid esters | Dipole-dipole, hydrogen bonding, steric interactions |
| Zwitterionic | Cinchona alkaloid-derived | Free amino acids, small peptides | Double ion-pairing, electrostatic interactions |
Role in Peptide and Protein Engineering
Strategic Incorporation into Peptide Chains
The introduction of Ac-dl-phe(2-f)-oet into peptide chains is a deliberate strategy to modulate their biological and physical properties. The N-acetyl and C-ethyl ester groups can serve as protecting groups in peptide synthesis or as modifications to mimic the peptide backbone termini. The presence of fluorine on the aromatic ring can lead to altered intermolecular interactions, such as dipole-dipole and hydrophobic interactions, which are crucial for the self-assembly and molecular recognition of peptides. nih.gov
For instance, the substitution of a native phenylalanine with 2-fluorophenylalanine can lead to changes in the dihedral angles (φ and ψ) of the peptide backbone, potentially favoring one secondary structure over another. msu.edu The steric bulk of the fluorine atom, although minimal, can also play a role in restricting the conformational freedom of the peptide chain. nih.gov
Table 1: Potential Effects of 2-Fluorophenylalanine Incorporation on Peptide Structure
| Structural Level | Potential Influence of 2-Fluorophenylalanine |
| Secondary Structure | - Alteration of α-helix and β-sheet propensities - Modification of turn structures |
| Tertiary Structure | - Changes in the packing of hydrophobic cores - Perturbation of long-range interactions |
| Quaternary Structure | - Modulation of protein-protein interfaces |
This table presents potential effects based on the general understanding of fluorinated amino acid incorporation and may not be specific to this compound.
A significant advantage of incorporating fluorinated amino acids into peptides is the enhancement of their stability. nih.gov The carbon-fluorine bond is exceptionally strong, making the fluorinated aromatic ring less susceptible to chemical degradation. More importantly, the presence of the fluorine atom can sterically and electronically hinder the action of proteolytic enzymes. core.ac.uk
Proteases recognize and cleave specific peptide sequences. The altered conformation and electronic properties of a peptide containing 2-fluorophenylalanine can disrupt this recognition, leading to increased resistance to enzymatic degradation. nih.govcore.ac.uk This enhanced proteolytic stability is a highly desirable attribute for peptide-based therapeutics, as it can prolong their half-life in vivo.
Table 2: Factors Contributing to Enhanced Stability with 2-Fluorophenylalanine
| Stability Type | Contributing Factor |
| Thermal Stability | - Altered hydrophobic interactions leading to more stable folded states |
| Chemical Stability | - Strong C-F bond resists chemical modification |
| Proteolytic Resistance | - Steric hindrance at the cleavage site - Altered electronic properties of the peptide bond |
This table outlines general principles of how fluorinated phenylalanines can enhance peptide stability.
Design Principles for Peptidomimetics Incorporating Fluorinated Phenylalanine Residues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of fluorinated phenylalanine residues is a key strategy in the design of peptidomimetics. nih.gov The unique properties of fluorine allow for the fine-tuning of a peptide's conformation, receptor binding affinity, and metabolic stability. nih.gov
The design principles for such peptidomimetics often revolve around leveraging the steric and electronic effects of fluorine. For example, the introduction of 2-fluorophenylalanine can be used to enforce a specific bioactive conformation that is optimal for receptor binding. nih.gov The increased hydrophobicity of the fluorinated residue can also enhance membrane permeability, a crucial factor for the bioavailability of many drugs.
Utilization as Spectroscopic Probes for Macromolecular Interactions
The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent spectroscopic probe for studying the structure, dynamics, and interactions of macromolecules. ucla.edu
¹⁹F NMR spectroscopy is a powerful tool for investigating protein structure and dynamics. ethz.chacs.org The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity. ucla.edu Since fluorine is not naturally present in biological systems, the incorporation of a fluorinated amino acid like 2-fluorophenylalanine provides a unique spectroscopic window with no background signal. ucla.edu
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. ucla.edu Therefore, changes in protein conformation, ligand binding, or protein-protein interactions can be monitored by observing changes in the ¹⁹F NMR spectrum. nih.govnih.gov This allows for the detailed characterization of molecular recognition events at a specific site within a protein.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons, such as free radicals. ethz.chnih.gov In the context of radical enzymes, which often utilize radical intermediates in their catalytic cycles, EPR can provide valuable insights into the reaction mechanism. researchgate.net
While not a direct application of this compound itself, the principles of using modified amino acids as probes extend to EPR. Site-directed spin labeling, where a stable radical (spin label) is introduced at a specific site, is a common approach. Although a fluorinated phenylalanine is not a radical, its incorporation can influence the electronic environment of a nearby radical center, which could be detected by EPR. The strong electronegativity of fluorine can perturb the distribution of spin density in a radical intermediate, leading to changes in the EPR spectrum.
Biochemical Interactions and Enzymatic Studies
Investigation of Enzyme Substrate Specificity and Recognition
Ac-dl-phe(2-f)-oet, as a derivative of phenylalanine, is a candidate for interaction with proteases that exhibit specificity for aromatic amino acids. Studies on analogous compounds, such as N-acetyl-DL-phenylalanine β-naphthyl ester, have shown them to be effective chromogenic substrates for enzymes like chymotrypsin (B1334515) and other microbial serine proteases. This suggests that this compound may also serve as a substrate for these enzymes, with the rate of hydrolysis being a key indicator of enzyme recognition and catalytic efficiency.
The stereochemistry of the compound plays a crucial role in its enzymatic recognition. As a racemic mixture (DL form), this compound contains both the D- and L-enantiomers. It is well-established that many proteases, particularly those of the serine protease family, exhibit a high degree of stereoselectivity, preferentially hydrolyzing the L-isomer of amino acid esters. This enzymatic resolution has been demonstrated with N-acetyl-D,L-phenylalanine methyl ester, where a microbial serine proteinase selectively converted the L-ester to N-acetyl-L-phenylalanine, leaving the D-ester intact. It is therefore highly probable that a similar selective hydrolysis of the L-enantiomer of this compound would be observed in the presence of such enzymes.
While primarily considered a substrate, the potential for this compound to act as an enzyme inhibitor cannot be disregarded. The structural modifications, particularly the fluorine substitution on the phenyl ring, could influence its binding to the active site of an enzyme and potentially lead to competitive inhibition. In such a scenario, the compound would compete with the natural substrate for binding to the enzyme's active site, thereby reducing the enzyme's catalytic activity. The kinetics of such inhibition would need to be determined to understand the mechanism and potency of the inhibitory effect.
Studies of Amino Acid Transport Systems
The transport of amino acids across cell membranes is a critical process mediated by specific transporter proteins. This compound, due to its phenylalanine backbone, is a prime candidate for interaction with amino acid transport systems.
The L-Type Amino Acid Transporter 1 (LAT1) is a major transporter for large neutral amino acids, including phenylalanine, across the blood-brain barrier and into cancer cells. Research on various phenylalanine analogs has shed light on the structural features that govern their interaction with LAT1. The presence of a fluorine atom at the ortho-position of the phenyl ring, as in this compound, has been shown to enhance the affinity for LAT1. This increased affinity is a significant finding, suggesting that the compound could be effectively recognized and bound by the transporter.
However, it is also important to note that while ortho-fluoro substitution increases binding affinity, it may concurrently lead to a reduction in the transport velocity. This trade-off between affinity and transport rate is a critical consideration in the design of LAT1-targeting molecules.
| Structural Feature | Effect on LAT1 Interaction |
|---|---|
| Phenylalanine Backbone | Primary recognition motif for LAT1 |
| Ortho-Fluoro Substitution | Increases binding affinity |
| Ortho-Fluoro Substitution | May decrease transport velocity |
| N-Acetyl Group | May influence binding and transport kinetics |
| Ethyl Ester Group | May influence binding and transport kinetics |
A comprehensive understanding of the interaction between this compound and LAT1 requires detailed kinetic studies. Key parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) would quantify the affinity of the compound for the transporter and the efficiency of its transport, respectively. Competitive inhibition studies using known LAT1 substrates would further elucidate the specificity of this interaction. While specific kinetic data for this compound is not yet available, the existing knowledge on similar fluorinated phenylalanine derivatives provides a strong basis for predicting its behavior as a LAT1 substrate.
Biotransformation and Metabolic Fate in Model Systems
The metabolic fate of this compound in biological systems is anticipated to involve enzymatic modifications. The primary biotransformation pathway is likely the hydrolysis of the ethyl ester bond by esterases present in various tissues and plasma, leading to the formation of N-acetyl-DL-(2-fluoro)phenylalanine. Subsequently, the N-acetyl group may be removed by acylases, yielding DL-(2-fluoro)phenylalanine.
Advanced Analytical Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like Ac-dl-phe(2-f)-oet. The calculated molecular weight for the compound's molecular formula, C13H16FNO3, is 253.27 g/mol . synquestlabs.com
Electron ionization (EI) or softer ionization techniques such as electrospray ionization (ESI) can be used. chimia.ch In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion to induce fragmentation. The resulting fragmentation pattern provides a fingerprint for the molecule, confirming its structure.
For N-acyl amino acid esters, fragmentation commonly occurs at specific bonds. unimelb.edu.au Key fragmentation reactions observed in similar compounds include: chimia.chunimelb.edu.aumdpi.comannualreviews.org
Loss of the ethyl ester group: Cleavage of the C-terminal ester can result in the loss of ethanol (B145695) (CH3CH2OH) or an ethoxy radical (•OCH2CH3).
Loss of the acetyl group: Fragmentation can involve the loss of ketene (B1206846) (CH2=C=O) from the N-terminal acetyl group. unimelb.edu.au
Amide bond cleavage: Scission of the peptide-like bond can produce b and y-type ions, which is a characteristic fragmentation pattern for peptides and their derivatives. mdpi.com
Side-chain fragmentation: The 2-fluorobenzyl side chain can also fragment, although this is often less favorable than the loss of terminal groups.
| Property | Value |
|---|---|
| Molecular Formula | C13H16FNO3 |
| Molecular Weight | 253.27 g/mol synquestlabs.com |
| Protonated Molecule [M+H]⁺ | 254.12 m/z |
| Expected Key MS/MS Fragments (from [M+H]⁺) | |
| Loss of Ethanol (-C2H5OH) | 208.08 m/z |
| Loss of Ketene (-C2H2O) | 212.10 m/z |
| Loss of Ethyl Group (-C2H5) | 225.09 m/z |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful hybrid technique essential for analyzing complex mixtures containing synthetic compounds like this compound. mdpi.com This method combines the separation capabilities of HPLC with the sensitive and specific detection provided by MS. mdpi.comnih.gov
In a typical LC-MS analysis, the sample is first injected into an HPLC system, often using a reversed-phase column (e.g., C18), which separates this compound from starting materials, byproducts, or other impurities. mdpi.comnih.gov The eluent from the column is then introduced directly into the ion source of the mass spectrometer. The MS detector provides mass information for each separated component, allowing for confident identification. mdpi.com
This technique is particularly valuable for:
Impurity Profiling: Identifying and quantifying minor impurities that may not be resolved or detected by other methods. nih.gov
Reaction Monitoring: Tracking the progress of the synthesis of this compound by monitoring the disappearance of reactants and the formation of the product in real-time.
Metabolic Studies: If used in biological systems, LC-MS can identify potential metabolites of the compound.
The use of high-resolution mass spectrometry (HR-MS) in conjunction with LC can provide highly accurate mass measurements, further aiding in the unambiguous identification of the compound and its related substances. sciex.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of non-volatile compounds like this compound. biorxiv.orgnih.gov Reversed-phase HPLC is the most common mode used for amino acid derivatives. core.ac.ukmdpi.com
For purity assessment, a sample of the compound is analyzed to detect any impurities. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity. acs.org Quantitative analysis involves creating a calibration curve from standards of known concentration and using it to determine the concentration of the compound in an unknown sample. nih.gov The presence of the fluorinated phenyl ring provides a chromophore, allowing for detection using a UV-Vis detector, typically at wavelengths around 254 nm or 214 nm. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | researchgate.netnih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like TFA or formic acid) | biorxiv.orgoup.com |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |
| Detection | UV-Vis at 214 nm or 254 nm | nih.gov |
| Internal Standard | A structurally similar compound, such as N-acetyl-L-phenylalanine ethyl ester, can be used for precise quantification. | nih.gov |
Pre-column Derivatization for Enhanced Detection
While this compound possesses a native chromophore, pre-column derivatization may still be employed for specific analytical objectives. Derivatization is a process where the analyte is reacted with a labeling agent to form a new compound (a derivative) with improved detectability or chromatographic properties. actascientific.comactascientific.com
This technique is especially useful for:
Enhanced Sensitivity: Attaching a highly fluorescent tag, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC), can significantly lower the limits of detection and quantification. actascientific.comactascientific.com
Chiral Separation: Since this compound is a racemic (dl) mixture, separating the D and L enantiomers is often necessary. This can be achieved by reacting the racemate with a chiral derivatizing agent, such as Marfey's reagent (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov This reaction creates a pair of diastereomers, which can then be separated on a standard achiral HPLC column (like C18). nih.govacademicjournals.org
| Reagent | Abbreviation | Primary Use | Reference |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence enhancement for primary amines. | actascientific.com |
| 9-Fluorenylmethyl chloroformate | FMOC | Fluorescence enhancement for primary and secondary amines. | academicjournals.org |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Chiral separation (forms diastereomers). | nih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Chiral separation (forms diastereomers). | nih.gov |
Elemental Analysis and Combustion Analysis
Elemental analysis is a destructive method used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and in this case, fluorine) in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and purity.
For this compound (C13H16FNO3), the analysis provides fundamental confirmation of the compound's identity. The sample is combusted in a furnace, and the resulting gases (CO2, H2O, N2) are quantitatively measured. Fluorine content is typically determined by other specific methods after combustion and absorption. An exact match between the experimental and theoretical values is a strong indicator of a pure, correctly identified substance. oup.com
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 61.66% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.37% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 7.50% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.53% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.95% |
| Total | 253.273 | 100.00% |
Emerging Research Avenues and Future Perspectives
Innovations in Fluorination Reagents and Reaction Methodologies
The synthesis of fluorinated organic compounds has seen substantial progress with the development of novel fluorination reagents and methodologies. For compounds like Ac-dl-phe(2-f)-oet, the precise and efficient introduction of fluorine at the 2-position of the phenyl ring is crucial. Emerging research focuses on methods that offer high regioselectivity and functional group tolerance, enabling late-stage fluorination and access to complex fluorinated molecules.
Innovations in fluorination chemistry include the development of milder, safer, and more selective electrophilic and nucleophilic fluorinating agents. Reagents such as Selectfluor™ and PhenoFluor™ have demonstrated utility in electrophilic aromatic substitution and late-stage functionalization of alcohols, respectively sigmaaldrich.comacs.org. Advancements in catalytic methods, including palladium-catalyzed reactions and radical fluorination, are also expanding the toolkit for C-F bond formation oup.com. These developments are critical for improving the synthetic accessibility of fluorinated amino acid derivatives like this compound, potentially leading to more cost-effective and scalable production routes. Future research could explore the application of these cutting-edge fluorination techniques to achieve more efficient and stereoselective synthesis of this compound and its enantiomers.
Table 8.1.1: Emerging Fluorination Reagents and Methodologies for Aromatic Systems
| Reagent/Methodology | Key Feature | Potential Application to this compound Synthesis | References |
| Selectfluor™ | Electrophilic fluorination of aromatics | Direct electrophilic aromatic substitution on phenylalanine precursors. | sigmaaldrich.comworldscientific.com |
| PhenoFluor™ | Deoxyfluorination of phenols | Potential for late-stage fluorination of phenol-containing phenylalanine precursors. | sigmaaldrich.comacs.org |
| Catalytic C-H Fluorination | Direct functionalization of C-H bonds | Enabling regioselective fluorination without pre-functionalization. | oup.com |
| Radical Fluorination | Mild conditions, broad substrate scope | Access to fluorinated derivatives via radical pathways. | oup.com |
Exploration of this compound as a Building Block in Supramolecular Chemistry
Fluorinated amino acids and peptides are gaining significant attention in materials science due to their ability to self-assemble into unique supramolecular structures nih.govresearchgate.netcolab.ws. The introduction of fluorine can profoundly influence molecular conformation, intermolecular interactions (such as hydrogen bonding and π-stacking), and aggregation behavior, leading to the formation of fibrils, gels, and other ordered assemblies.
This compound, with its fluorinated aromatic ring and esterified carboxyl group, presents an interesting scaffold for supramolecular chemistry. The fluorine atom at the ortho position can influence the electronic distribution of the phenyl ring and its interactions with other molecules or surfaces. Research into fluorinated amino acid derivatives has shown that fluorine can enhance the tendency for self-assembly into stable structures nih.govcolab.ws. Future research could explore how the specific placement of fluorine in this compound affects its self-assembly properties, potentially leading to the design of novel functional materials with tunable characteristics, such as hydrogels or peptide-based nanostructures.
Table 8.2.1: Influence of Fluorine on Supramolecular Assembly of Amino Acid Derivatives
| Property Influenced | Effect of Fluorine Substitution (e.g., 2-F) | Relevance to this compound |
| Molecular Conformation | Alters dihedral angles and backbone flexibility. | Can influence peptide folding and self-assembly pathways. |
| Intermolecular Interactions | Modulates π-stacking, hydrogen bonding, and hydrophobic interactions. | Fluorine can participate in specific fluorine-protein or fluorine-π interactions. |
| Aggregation Behavior | Can promote or stabilize fibril/gel formation. | Potential for creating ordered supramolecular architectures. |
| Solubility & Lipophilicity | Generally increases lipophilicity and can alter solubility profiles. | Affects solubility in different media and interactions with biological membranes. |
Development of Advanced Computational Models for Predicting Fluorine Effects
Predicting the precise impact of fluorine substitution on molecular properties, reactivity, and biological interactions remains a complex challenge. Advanced computational models, including quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are essential tools for understanding and rationalizing these effects acs.orgnih.govrsc.orgchinesechemsoc.org.
For this compound, computational approaches can elucidate how the ortho-fluorine substituent influences its electronic structure, conformational preferences, and potential binding interactions. Studies on fluorinated protein-ligand complexes highlight that fluorine can affect hydrogen bond networks, water structures in binding pockets, and π-interactions acs.orgnih.gov. Developing accurate computational models tailored for fluorinated amino acids can accelerate the design and discovery process. Future research could focus on building predictive models to forecast the behavior of this compound in various chemical and biological environments, aiding in the rational design of new molecules with desired properties.
Table 8.3.1: Computational Methods for Analyzing Fluorine Effects
| Computational Method | Primary Application | Information Gained for this compound | References |
| DFT Calculations | Electronic structure, bond energies, reaction mechanisms | Predicting electronic effects of the 2-F substituent on the phenyl ring, conformational analysis. | acs.orgrsc.orgchinesechemsoc.org |
| Molecular Dynamics | Simulating molecular behavior in solution/complexes | Understanding solvation effects, protein-ligand interactions, and conformational dynamics. | acs.orgnih.gov |
| QSAR Modeling | Predicting biological activity based on structure | Correlating structural features (including fluorine position) with predicted activity or properties. | acs.org |
| Machine Learning | Pattern recognition, predictive modeling | Developing models to predict reactivity, binding affinity, or physical properties. | nih.gov |
Integration with High-Throughput Screening Platforms for Biological Activity Profiling
The integration of fluorinated building blocks like this compound with high-throughput screening (HTS) platforms offers a powerful strategy for accelerating the discovery of novel bioactive compounds and functional materials. HTS allows for the rapid evaluation of large libraries of molecules for specific biological activities or desired properties.
Fluorine-containing compounds are of significant interest in drug discovery due to fluorine's ability to modulate pharmacokinetics, enhance binding affinity, and improve metabolic stability researchgate.netresearchgate.net. Techniques such as ¹⁹F NMR-based screening (e.g., Fragment-Based Drug Discovery - FBDD) are particularly well-suited for fluorinated compounds, offering high sensitivity and the ability to screen mixtures of molecules mdpi.comresearchgate.netacs.org. For this compound, future research could involve its incorporation into diverse chemical libraries for screening against various biological targets, such as enzymes, receptors, or ion channels. Furthermore, its use in developing PET imaging agents, where fluorine-18 (B77423) is commonly employed, could be explored snmjournals.orgnih.gov. The systematic profiling of this compound's biological activities through HTS could uncover unexpected therapeutic potentials or applications in diagnostics.
Table 8.4.1: High-Throughput Screening Applications for Fluorinated Amino Acid Derivatives
| Screening Platform/Technique | Target Application | Potential Use of this compound | References |
| ¹⁹F NMR-based Screening (FBDD) | Hit identification, fragment optimization | Screening libraries of fluorinated compounds for binding to protein targets. | mdpi.comresearchgate.netacs.org |
| Combinatorial Chemistry & HTS | Drug discovery, peptide library screening | Synthesizing and testing diverse peptide or small molecule libraries containing this compound. | pnas.orgnih.gov |
| PET Imaging Agent Development | Molecular imaging, diagnostics | Investigating radiolabeled derivatives (e.g., with ¹⁸F) for tumor targeting or metabolic studies. | snmjournals.orgnih.gov |
| Phenotypic Screening | Identifying compounds with specific cellular effects | Evaluating this compound in cell-based assays for various biological responses. | N/A |
Compound Name Table:
| Full Chemical Name | Abbreviation / Common Name |
| N-Acetyl-DL-2-fluorophenylalanine ethyl ester | This compound |
| N-Acetyl-DL-phenylalanine | N-Acetyl-DL-phenylalanine |
| 2-Fluorophenylalanine | 2-Fluorophenylalanine |
| N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine |
| N-Acetyl-DL-(2-fluorophenyl)alanine methyl ester | N-Acetyl-DL-(2-fluorophenyl)alanine methyl ester |
| N-Acetyl-2-fluoro-DL-phenylalanine | N-Acetyl-2-fluoro-DL-phenylalanine |
Q & A
Q. What are the validated synthetic pathways for Ac-dl-phe(2-f)-oet, and how can researchers optimize yield and purity?
- Methodological Answer : Begin by reviewing established protocols for synthesizing fluorinated phenylalanine derivatives. Key steps include:
- Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium-based catalysts) to assess yield via HPLC or GC-MS .
- Purity Assessment : Use column chromatography coupled with NMR (¹H/¹³C) to confirm structural integrity and quantify impurities. Cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation .
- Reproducibility : Document all experimental conditions (e.g., inert atmosphere requirements) to align with FAIR data principles for reuse .
Q. How can researchers conduct a systematic literature review on this compound’s biochemical interactions?
- Methodological Answer :
- Database Selection : Prioritize PubMed, Cochrane Library, and ACS Publications for peer-reviewed studies. Avoid predatory journals by verifying ISSN and impact factors .
- Search Strategy : Use Boolean operators (e.g., "this compound AND (kinase inhibition OR metabolic stability)") and filter by publication date (last 10 years) .
- Critical Appraisal : Evaluate study designs (e.g., in vitro vs. in vivo models) and statistical power using tools like QUADAS-2 for bias assessment .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s stability under physiological conditions?
- Methodological Answer :
- Stability Profiling : Perform accelerated degradation studies (e.g., pH 1–9, 37°C) monitored via UV-Vis spectroscopy for real-time decomposition tracking .
- Structural Confirmation : Combine FT-IR for functional group analysis and X-ray crystallography for resolving stereochemical ambiguities .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish degradation products from artifacts .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?
- Methodological Answer :
- Source Evaluation : Cross-reference experimental conditions (e.g., substrate concentration, buffer composition) from conflicting studies. Prioritize data from labs using standardized assays (e.g., FRET-based kinase assays) .
- Meta-Analysis : Apply random-effects models to aggregate IC₅₀ values, accounting for inter-lab variability. Report confidence intervals and heterogeneity indices (I²) .
- Experimental Replication : Design a harmonized protocol using recombinant enzymes and ATP concentration gradients to minimize assay drift .
Q. What strategies are effective for studying this compound’s pharmacokinetics in multi-organ systems?
- Methodological Answer :
- In Silico Modeling : Use PBPK models (e.g., GastroPlus) to predict absorption/distribution, parameterized with logP, pKa, and plasma protein binding data .
- In Vivo Validation : Employ LC-MS/MS for quantifying plasma/tissue concentrations in rodent models. Normalize data to body surface area for human extrapolation .
- Metabolite Identification : Use high-resolution MS/MS with isotopic labeling to trace phase I/II metabolites and assess toxicity risks .
Q. How can researchers design experiments to probe this compound’s off-target effects without prior mechanistic hypotheses?
- Methodological Answer :
- Unbiased Screening : Utilize CRISPR-Cas9 genome-wide knockout libraries or affinity proteomics (e.g., thermal shift assays) to identify interacting proteins .
- Pathway Enrichment : Apply STRING or KEGG pathway analysis to cluster hits by biological function. Validate top candidates via siRNA knockdown .
- Dose-Response Curves : Test identified targets at varying concentrations (nM–μM) to establish potency and selectivity thresholds .
Q. What computational methods are robust for predicting this compound’s binding modes with non-canonical targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side-chain sampling to account for induced-fit binding. Validate poses via MD simulations (≥100 ns) .
- Free Energy Calculations : Apply MM-GBSA or FEP to estimate binding affinities. Cross-check with experimental ΔG values from ITC .
- Consensus Scoring : Integrate results from multiple software (e.g., Schrödinger, MOE) to reduce false positives .
Data Management and Reporting
Q. How should researchers structure supplementary materials for studies involving this compound to ensure reproducibility?
- Methodological Answer :
- Raw Data : Deposit HPLC chromatograms, NMR spectra, and crystallographic files in repositories like Zenodo or Figshare with unique DOIs .
- Metadata Standards : Adopt MIAME guidelines for omics data or MIAPE for proteomics. Include instrument calibration logs and software versions .
- Code Sharing : Publish analysis scripts (e.g., Python/R) on GitHub with version control and dependency lists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
